8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
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Overview
Description
“8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[74003,7]trideca-1(9),3,5,10-tetraen-13-one” is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Common reagents used in these reactions include:
Methoxybenzene derivatives: For introducing methoxy groups.
Fluorobenzene derivatives: For incorporating fluorophenyl groups.
Cyclization agents: To form the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: To accelerate reaction rates.
Solvents: To dissolve reactants and control reaction environment.
Temperature and Pressure Control: To maintain optimal conditions for each reaction step.
Chemical Reactions Analysis
Types of Reactions
“8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins or nucleic acids. Its methoxy and fluorophenyl groups could influence its binding affinity and specificity.
Medicine
In medicine, this compound could be investigated for its pharmacological properties. Its structural features may contribute to its activity as a potential therapeutic agent.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” would depend on its specific interactions with molecular targets. Potential pathways involved may include:
Binding to receptors: Influencing cellular signaling pathways.
Enzyme inhibition: Modulating enzymatic activity.
Interaction with nucleic acids: Affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,5-dimethoxyphenyl)-10-(4-chlorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
- 8-(2,5-dimethoxyphenyl)-10-(4-bromophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one
Uniqueness
The presence of the fluorophenyl group in “8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one” distinguishes it from similar compounds. This fluorine atom can significantly influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C20H16FN7O3 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
8-(2,5-dimethoxyphenyl)-10-(4-fluorophenyl)-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one |
InChI |
InChI=1S/C20H16FN7O3/c1-30-12-7-8-14(31-2)13(9-12)18-15-16(10-3-5-11(21)6-4-10)23-24-19(29)17(15)22-20-25-26-27-28(18)20/h3-9,18H,1-2H3,(H,24,29)(H,22,25,27) |
InChI Key |
PDBQOBUWIYOSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C3=C(C(=O)NN=C3C4=CC=C(C=C4)F)NC5=NN=NN25 |
Origin of Product |
United States |
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